molecular formula C11H19Cl2N3 B1402604 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride CAS No. 1361113-55-4

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

Cat. No.: B1402604
CAS No.: 1361113-55-4
M. Wt: 264.19 g/mol
InChI Key: RROWPWPXMUHJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C11H17N3.2ClH. It is a pyrimidine derivative, which is a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects on cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride can be compared with other similar compounds, such as:

    4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride: This compound has a similar structure but with the piperidine ring attached at a different position on the pyrimidine ring.

    4,6-Dimethyl-2-mercaptopyrimidine: This compound contains a thiol group instead of a piperidine ring, leading to different chemical properties and reactivity.

    4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: This compound has methoxy groups instead of methyl groups and a piperazine ring instead of a piperidine ring, resulting in distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which confer unique chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-2-piperidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-8-7-9(2)14-11(13-8)10-5-3-4-6-12-10;;/h7,10,12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROWPWPXMUHJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCCN2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 3
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 4
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 5
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 6
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.